

Synthesis of 2-Chloropropionyl chloride-d4: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloropropionyl chloride-d4

Cat. No.: B12394374

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthesis route for **2-Chloropropionyl chloride-d4**, a deuterated analog of an important chemical intermediate. The synthesis involves a two-step process commencing with the commercially available isotopically labeled starting material, Propionic acid-d5. The first step is an α -chlorination of Propionic acid-d5 to yield 2-chloropropanoic acid-d4 via a Hell-Volhard-Zelinsky reaction. The subsequent step involves the conversion of the deuterated carboxylic acid to the final product, **2-Chloropropionyl chloride-d4**, using thionyl chloride.

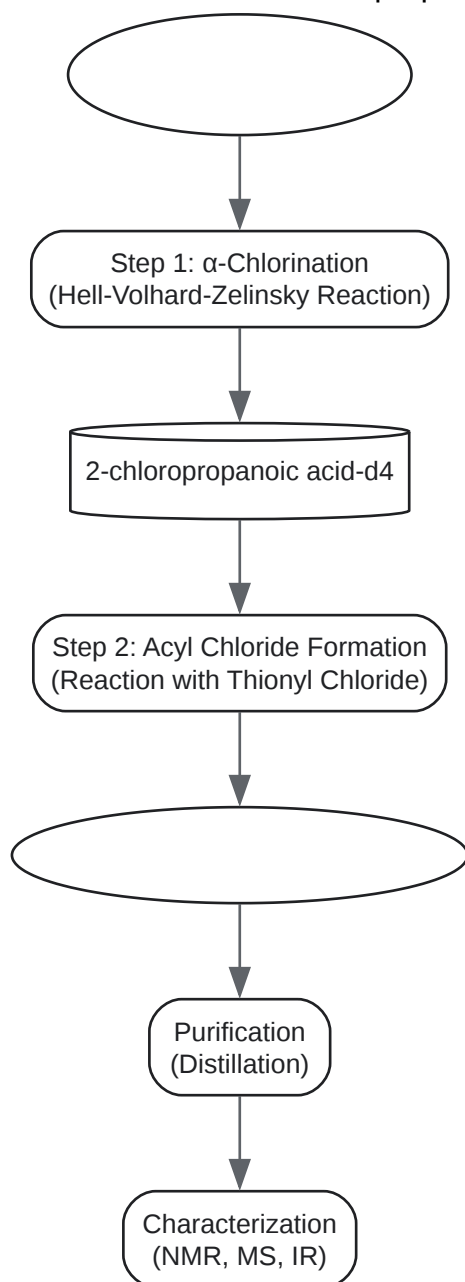
This document outlines the detailed experimental protocols for each step, a summary of quantitative data, and visualizations of the synthetic pathway and reaction mechanisms to aid in comprehension and practical application.

I. Overview of the Synthetic Route

The synthesis of **2-Chloropropionyl chloride-d4** is achieved through the following two-step reaction sequence:

- Step 1: α -Chlorination of Propionic acid-d5
- Step 2: Conversion to **2-Chloropropionyl chloride-d4**

Below is a graphical representation of the overall experimental workflow.

Overall Synthesis Workflow for 2-Chloropropionyl chloride-d₄[Click to download full resolution via product page](#)Caption: Overall synthesis workflow for **2-Chloropropionyl chloride-d₄**.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected products of the synthesis.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)	Isotopic Purity (atom % D)	Expected Yield (%)	Purity (%)
Propionic acid-d5	CD ₃ CD ₂ COOH	79.11	141	1.059	≥98	N/A	≥99
2-chloropropanoic acid-d4	CD ₃ CDClCOOH	112.55	~186	~1.25	≥98	70-80	>95
2-Chloropropionyl chloride-d4	CD ₃ CDClCOCl	130.99	110-112	~1.34	≥98	>80	>99

III. Experimental Protocols

Step 1: Synthesis of 2-chloropropanoic acid-d4

This step employs the Hell-Volhard-Zelinsky reaction for the α -chlorination of Propionic acid-d5. [\[1\]](#)[\[2\]](#)

Materials:

- Propionic acid-d5 (≥98 atom % D)[\[3\]](#)[\[4\]](#)
- Phosphorus trichloride (PCl₃)
- Chlorine gas (Cl₂)

- Anhydrous work-up solvents (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

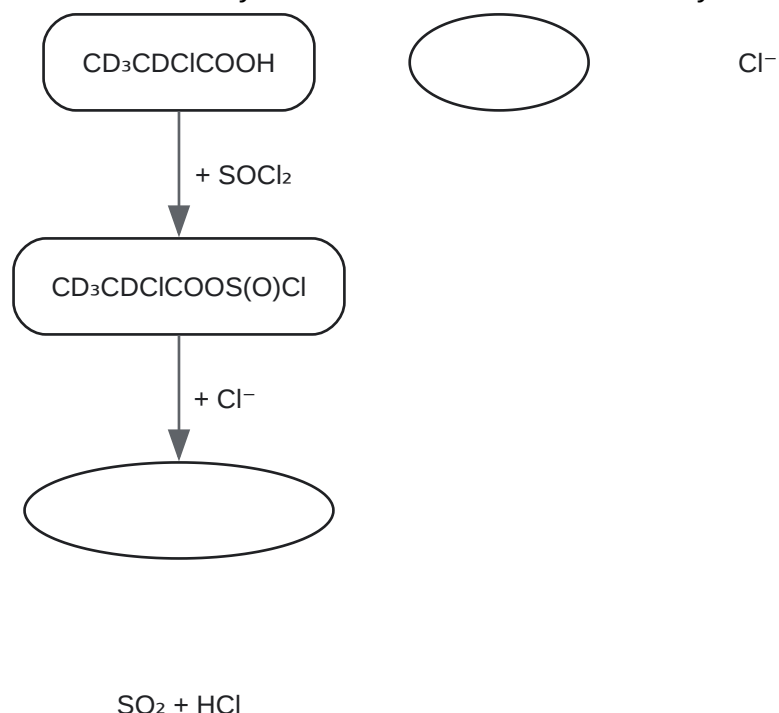
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, place Propionic acid-d5.
- Add a catalytic amount of phosphorus trichloride (approximately 0.1 equivalents).
- Heat the mixture gently and bubble dry chlorine gas through the reaction mixture. The reaction is typically carried out at a temperature range of 80-100°C.
- Monitor the reaction progress by techniques such as ^1H NMR or GC-MS to observe the disappearance of the starting material and the formation of the chlorinated product.
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully add water to the reaction mixture to hydrolyze the intermediate acyl chloride and any remaining phosphorus trichloride.
- Extract the aqueous mixture with a suitable organic solvent like diethyl ether.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-chloropropanoic acid-d4.
- The crude product can be purified by vacuum distillation.

Mechanism of Hell-Volhard-Zelinsky Chlorination



Mechanism of Acyl Chloride Formation with Thionyl Chloride



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